molecular formula C8H5IN2 B12081240 5-Iodocinnoline

5-Iodocinnoline

Cat. No.: B12081240
M. Wt: 256.04 g/mol
InChI Key: YJQBPPWBHJURAC-UHFFFAOYSA-N
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Description

5-Iodocinnoline is a heterocyclic aromatic organic compound that belongs to the class of cinnolines It is characterized by the presence of an iodine atom at the 5th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodocinnoline typically involves the iodination of cinnoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodocinnoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

5-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H

InChI Key

YJQBPPWBHJURAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C(=C1)I

Origin of Product

United States

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